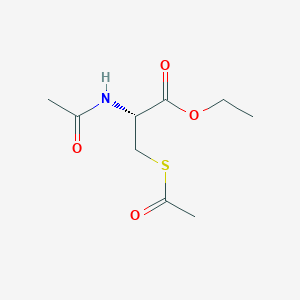

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate

Description

Properties

IUPAC Name |

ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVURBLPSBAOFS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941317 | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-89-8 | |

| Record name | S,N-Diacetylcysteine monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Acetylsulfanyl)-1-ethoxy-1-oxopropan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate, a cysteine derivative with significant potential in various research and development applications. The synthesis pathway is presented with a focus on stereochemical integrity, reaction mechanisms, and practical experimental considerations to ensure reproducibility and high purity of the final product.

Introduction and Strategic Overview

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate, also known as N,S-diacetyl-L-cysteine ethyl ester, is a derivative of the amino acid L-cysteine. The presence of the N-acetyl and S-acetyl groups, along with the ethyl ester moiety, modifies the physicochemical properties of the parent amino acid, enhancing its lipophilicity and potential for cellular uptake. This makes it a valuable compound for studies involving the intracellular delivery of cysteine and glutathione modulation.[1]

The synthetic strategy hinges on a three-step sequence starting from the readily available and chiral L-cysteine, ensuring the desired (R)-stereochemistry at the α-carbon is maintained throughout the process. The pathway involves:

-

Esterification of the carboxylic acid of L-cysteine to form the corresponding ethyl ester.

-

N-acetylation of the primary amine to yield N-acetyl-L-cysteine ethyl ester (NACET).

-

S-acetylation of the thiol group to afford the final target molecule.

This guide will elaborate on the rationale behind the choice of reagents and conditions for each step, providing detailed experimental procedures.

Visualizing the Synthesis Pathway

Sources

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate chemical structure and properties

An In-depth Technical Guide to (R)-ethyl 2-acetamido-3-(acetylthio)propanoate

Abstract

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is a chiral, modified cysteine derivative of significant interest in the fields of medicinal chemistry and drug development. As a lipophilic prodrug form of N-acetylcysteine (NAC), it possesses enhanced cell permeability, facilitating the intracellular delivery of the therapeutically active thiol. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and critical applications. Furthermore, it details the analytical characterization and essential safety protocols required for its handling, offering researchers and drug development professionals a thorough technical resource.

Chemical Identity and Molecular Structure

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is systematically named (2R)-2-(acetylamino)-3-(acetylsulfanyl)propanoic acid, ethyl ester. It is a derivative of the amino acid L-cysteine, where the amine is acetylated, the carboxylic acid is esterified with ethanol, and the thiol is protected as a thioacetate. The "(R)" configuration at the alpha-carbon is derived from the natural L-cysteine precursor.

Key Identifiers:

-

IUPAC Name: ethyl (2R)-2-acetamido-3-(acetylthio)propanoate

-

Related CAS Number: 18725-37-6 (for the corresponding carboxylic acid)

-

Molecular Formula: C₉H₁₅NO₄S

-

Molecular Weight: 233.29 g/mol

The molecular structure incorporates several key functional groups that dictate its chemical behavior and biological activity: an ethyl ester, a secondary amide, and a thioester.

Caption: Chemical structure of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate.

Physicochemical and Spectroscopic Properties

The properties of this compound are derived from its constituent functional groups. The ethyl ester and acetyl groups increase its lipophilicity compared to N-acetylcysteine, a critical factor for its biological applications.

Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Molecular Formula | C₉H₁₅NO₄S | Calculated |

| Molecular Weight | 233.29 g/mol | Calculated |

| Storage Temperature | Ambient Storage | [1] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred |

Spectroscopic Characterization

While specific experimental spectra for this exact ethyl ester are not widely published, its structure allows for the confident prediction of key spectroscopic features based on data from analogous compounds.[2][3]

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for each proton environment.

-

Ethyl Ester Group: A triplet integrating to 3H around 1.2-1.3 ppm (CH₃) and a quartet integrating to 2H around 4.1-4.2 ppm (OCH₂).

-

Acetamido Group (N-acetyl): A singlet integrating to 3H around 2.0-2.1 ppm (CH₃).

-

Thioacetyl Group (S-acetyl): A singlet integrating to 3H around 2.3-2.4 ppm (CH₃).

-

Cα-H: A multiplet (likely a doublet of doublets) integrating to 1H around 4.5-4.8 ppm.

-

Cβ-H₂: Two diastereotopic protons appearing as a multiplet (likely two doublets of doublets) integrating to 2H around 3.2-3.5 ppm.

-

Amide N-H: A broad singlet or doublet around 6.0-7.0 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyls: Signals for the ester, amide, and thioester carbonyls are expected in the 169-195 ppm range.

-

Ethyl Group: Signals around 61 ppm (OCH₂) and 14 ppm (CH₃).

-

Acetyl Groups: Methyl carbons will appear around 23 ppm (N-acetyl) and 30 ppm (S-acetyl).

-

Aliphatic Carbons: Signals for Cα (~50 ppm) and Cβ (~30 ppm) are expected.

-

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for its functional groups.[4]

-

N-H Stretch: A band around 3300 cm⁻¹.

-

C=O Stretches: Strong, distinct bands for the amide (~1650 cm⁻¹), ester (~1735 cm⁻¹), and thioester (~1690 cm⁻¹) carbonyls.

-

C-O Stretch: A band in the 1200-1100 cm⁻¹ region for the ester linkage.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 233 or 234, respectively.[5]

Synthesis and Reaction Mechanisms

The synthesis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate typically involves the modification of a cysteine or serine precursor. A common and efficient method is the Michael addition of thioacetic acid to an electrophilic dehydroalanine derivative.

Rationale: This approach is favored due to the high reactivity of the α,β-unsaturated system in the dehydroalanine precursor toward nucleophilic attack by the sulfur atom of thioacetic acid. The use of N-acetylated and ethyl-esterified precursors ensures that only the desired thiol modification occurs.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for the target compound.

Detailed Protocol Steps:

-

Dehydration of Serine Precursor: Ethyl-N-acetyl-L-serinate is subjected to dehydration. This can be achieved using various reagents, such as the Burgess reagent or by converting the hydroxyl group into a better leaving group (e.g., tosylate) followed by elimination. This step yields the key intermediate, ethyl 2-acetamidoacrylate.

-

Michael Addition: The dehydroalanine derivative is then dissolved in a suitable aprotic solvent. Thioacetic acid is added, often in the presence of a mild base catalyst (e.g., triethylamine) to facilitate the reaction. The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final high-purity compound.[6]

Applications in Research and Drug Development

The primary utility of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate lies in its role as a cysteine prodrug, specifically a more bioavailable form of N-acetylcysteine (NAC).

-

Cysteine Prodrug for Oxidative Stress: NAC is a well-established antioxidant and a precursor to the intracellular antioxidant glutathione (GSH). However, its clinical utility can be limited by low bioavailability. By masking the polar thiol and carboxylic acid groups, the ethyl ester derivative exhibits enhanced lipophilicity, allowing it to more readily cross cell membranes. Once inside the cell, esterases and thioesterases hydrolyze the molecule to release N-acetylcysteine, which can then be converted to cysteine and subsequently boost GSH levels. This makes it a valuable tool for studying and potentially treating conditions associated with oxidative stress.

-

Intermediate in Peptide and Small Molecule Synthesis: The protected thiol group makes this compound a useful building block in chemical synthesis.[7] It allows for the introduction of a cysteine residue into a peptide or small molecule scaffold while preventing unwanted side reactions of the highly reactive free thiol. The acetyl protecting group can be selectively removed under mild basic conditions (e.g., with ammonia or sodium hydroxide) at a later stage in the synthesis.

-

Research in Neurological and Inflammatory Disorders: Given the implication of oxidative stress and glutathione depletion in numerous diseases, this compound serves as a critical research tool. It is used in cellular and animal models to investigate the therapeutic potential of restoring GSH levels in neurodegenerative diseases, inflammatory conditions, and toxic substance exposure.[8]

Safety, Handling, and Storage

Proper handling of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate is crucial to ensure laboratory safety. The safety profile is expected to be similar to its corresponding carboxylic acid and other thioester compounds.[1][9]

Hazard Identification

Based on data for structurally related compounds, the following hazards are anticipated[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is a specialized chemical compound with significant value in biochemical research and pharmaceutical development. Its structure as a lipophilic, protected form of N-acetylcysteine makes it an excellent candidate for investigating the mitigation of oxidative stress in various disease models. A clear understanding of its chemical properties, synthetic pathways, and handling requirements is essential for its effective and safe utilization in a scientific setting. This guide provides the foundational knowledge for researchers to leverage the full potential of this important molecule.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of ethyl propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(acetylthio)-2-methylpropanoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]

-

NIST. (n.d.). 3-(Methylthio)propanoic acid ethyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Ethyl propanoate (YMDB01331). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-2-(methylthio)propionate. Retrieved from [Link]

-

MOLBASE. (n.d.). Ethyl (R,S)-2-(Acetylthio)propionate. Retrieved from [Link]

-

Loba Chemie. (2016). ETHYL PROPIONATE EXTRA PURE MSDS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-acetyl propionate. Retrieved from [Link]

-

YouTube. (2021). NMR spectrum of methyl propanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.

-

NIST. (n.d.). Propanoic acid, 3-(acetyloxy)-2-(hydroxymethyl)-, ethyl ester, (+)-. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, ethyl ester. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(Methylthio)propanoic acid ethyl ester - Mass Spectrum. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (d) 3-acetylthio-2-benzyl-propionic acid ethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Acetamido-3-(2-ketopiperidino)propionic acid ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(methylthio)propionate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Retrieved from [Link]

-

ResearchGate. (2023). Design and Synthesis of Novel 2‐Acetamido, 6‐Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In vitro Evaluation of their Antiproliferative Activity. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(Methylthio)propanoic acid ethyl ester [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]

- 8. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

The Emergence of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate: A Prodrug Strategy for Enhanced N-Acetylcysteine Bioavailability and Therapeutic Efficacy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate represents a sophisticated prodrug approach to overcoming the pharmacokinetic limitations of N-acetylcysteine (NAC). By chemically modifying both the carboxyl and thiol groups of NAC, this compound is engineered for enhanced lipophilicity and stability, aiming for improved absorption and cellular uptake. The core mechanism of action is the intracellular hydrolysis of the ester and thioester bonds, liberating N-acetylcysteine. This targeted release of NAC subsequently replenishes intracellular glutathione (GSH) stores, a cornerstone of cellular antioxidant defense, and directly scavenges reactive oxygen species (ROS). Furthermore, the liberated NAC exerts potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. This guide provides a comprehensive overview of the mechanistic intricacies of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate, from its metabolic activation to its downstream antioxidant and anti-inflammatory effects, supported by established experimental methodologies for its evaluation.

Introduction: The Rationale for N-Acetylcysteine Prodrugs

N-acetylcysteine (NAC) is a well-established therapeutic agent with a diverse range of clinical applications, from its use as a mucolytic agent to an antidote for acetaminophen poisoning.[1][2] Its therapeutic potential stems from its role as a precursor to the amino acid L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[3] GSH plays a pivotal role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS) and serving as a cofactor for various antioxidant enzymes.[3]

Despite its therapeutic benefits, the clinical efficacy of NAC is often hampered by its suboptimal pharmacokinetic profile.[1][4][5] Oral administration of NAC is characterized by low bioavailability, typically ranging from 4-10%, due to extensive first-pass metabolism in the intestine and liver.[6] Additionally, its hydrophilic nature limits its ability to cross cellular membranes efficiently.[5] To circumvent these limitations, various prodrug strategies have been explored to enhance the lipophilicity and stability of NAC, thereby improving its absorption and cellular penetration.[1][4]

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is a prime example of such a prodrug design. This molecule incorporates two key chemical modifications to the parent NAC structure:

-

Ethyl Esterification: The carboxyl group of NAC is converted to an ethyl ester. This modification increases the lipophilicity of the molecule, facilitating its passage across biological membranes. A well-studied analog, N-acetylcysteine ethyl ester (NACET), demonstrates significantly improved pharmacokinetics compared to NAC.[5][6]

-

Thioesterification: The sulfhydryl group is protected with an acetyl group, forming a thioester. This masks the reactive thiol, potentially improving stability and preventing premature oxidation.

The central hypothesis underpinning the design of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate is that these modifications will lead to superior oral bioavailability and intracellular delivery of NAC, ultimately resulting in more potent antioxidant and anti-inflammatory effects.

Core Mechanism of Action: A Two-Step Intracellular Activation

The therapeutic activity of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate is contingent upon its intracellular conversion to N-acetylcysteine. This bioactivation is a two-step process mediated by ubiquitous intracellular enzymes.

Step 1: Esterase-mediated de-esterification: Following absorption and cellular uptake, the ethyl ester moiety is rapidly cleaved by intracellular esterases, yielding (R)-2-acetamido-3-(acetylthio)propanoic acid.

Step 2: Thioesterase-mediated de-acetylation: Subsequently, intracellular thioesterases hydrolyze the acetyl group from the sulfur atom, liberating the active N-acetylcysteine molecule.

This sequential enzymatic cleavage ensures the targeted release of NAC within the cellular environment, where it can exert its therapeutic effects.

Caption: Intracellular activation of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate.

Downstream Pharmacological Effects

The liberated N-acetylcysteine orchestrates a cascade of downstream pharmacological effects, primarily centered on augmenting the cellular antioxidant capacity and mitigating inflammatory responses.

Antioxidant Effects: Replenishing the Glutathione Pool and Direct ROS Scavenging

The principal antioxidant mechanism of NAC is its role as a precursor for glutathione synthesis.[3] By providing a readily available source of L-cysteine, NAC boosts the intracellular production of GSH. Elevated GSH levels enhance the cell's ability to neutralize ROS, detoxify xenobiotics, and maintain a reduced intracellular environment.

In addition to its indirect antioxidant activity via GSH synthesis, NAC can also directly scavenge certain reactive oxygen species, although this is considered a secondary mechanism.[7]

Caption: Antioxidant mechanism of N-acetylcysteine.

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

Chronic inflammation is often underpinned by oxidative stress. By quenching ROS, NAC can disrupt the feed-forward loop between oxidative stress and inflammation. A key molecular mechanism underlying the anti-inflammatory effects of NAC is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5]

NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Oxidative stress can lead to the activation of IκB kinase (IKK), which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. The degradation of IκB unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NAC has been shown to inhibit NF-κB activation at multiple levels. By reducing oxidative stress, NAC can prevent the activation of IKK. Additionally, NAC may directly inhibit the DNA binding of NF-κB. By suppressing NF-κB activation, NAC can effectively downregulate the production of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.[3][5]

Caption: Anti-inflammatory mechanism of NAC via NF-κB inhibition.

Experimental Methodologies for Evaluation

A thorough investigation of the mechanism of action of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate necessitates a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

4.1.1. Assessment of Glutathione Levels

The primary mechanism of NAC is to boost intracellular GSH levels. Therefore, quantifying GSH is a critical step in evaluating the efficacy of its prodrugs.

-

Glutathione (GSH) Assay (Colorimetric): This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[6][8] An enzymatic recycling method using glutathione reductase can be employed to measure total glutathione (GSH + GSSG).[6][8]

Protocol Outline:

-

Prepare cell lysates or tissue homogenates.

-

Add the sample to a microplate well containing DTNB and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Measure the absorbance at 412 nm at multiple time points (kinetic method) or after a fixed incubation period (end-point method).

-

Calculate the GSH concentration based on a standard curve.

-

-

Luminescent-Based Glutathione Assay: These assays offer higher sensitivity and are well-suited for high-throughput screening. The GSH-Glo™ assay, for example, utilizes a glutathione S-transferase (GST)-catalyzed reaction between GSH and a luciferin derivative to produce luciferin, which is then quantified using a luciferase enzyme.[9]

4.1.2. Measurement of Antioxidant Activity

A variety of assays can be employed to assess the ability of the compound to mitigate oxidative stress.

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This method measures the ability of an antioxidant to quench peroxyl radicals, which are a major class of free radicals in biological systems.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Cell-Based ROS Detection: Probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to measure intracellular ROS levels in cells treated with the prodrug and an oxidative stressor.

Table 1: Comparison of Common Antioxidant Activity Assays

| Assay | Principle | Radicals/Oxidants Measured | Advantages | Limitations |

| ORAC | Hydrogen Atom Transfer (HAT) | Peroxyl radicals | Biologically relevant radicals | Requires specialized equipment |

| FRAP | Single Electron Transfer (SET) | Ferric iron (Fe³⁺) | Simple and rapid | Not all antioxidants react with Fe³⁺ |

| DCFH-DA | Intracellular oxidation of probe | General oxidative stress | Measures intracellular ROS | Prone to artifacts and non-specific oxidation |

In Vivo Studies

Animal models are indispensable for evaluating the pharmacokinetic profile and therapeutic efficacy of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate in a physiological context.

-

Pharmacokinetic Studies: Following oral administration of the prodrug to rodents, blood samples are collected at various time points to determine the plasma concentrations of the parent compound, NAC, and cysteine. This allows for the calculation of key pharmacokinetic parameters such as bioavailability, Cmax, Tmax, and half-life.

-

Efficacy in Disease Models: The therapeutic potential of the prodrug can be assessed in animal models of diseases characterized by oxidative stress and inflammation, such as:

-

Acetaminophen-induced hepatotoxicity: The prodrug's ability to protect the liver from damage is evaluated by measuring serum levels of liver enzymes (ALT, AST) and histological analysis of liver tissue.

-

Lipopolysaccharide (LPS)-induced inflammation: The anti-inflammatory effects are assessed by measuring pro-inflammatory cytokines (TNF-α, IL-6) in the serum or specific tissues.

-

Models of neurodegenerative diseases: In models of Parkinson's or Alzheimer's disease, the neuroprotective effects can be evaluated through behavioral tests and analysis of brain tissue for markers of oxidative stress and neuroinflammation.

-

Conclusion

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate represents a promising next-generation therapeutic based on the well-established pharmacology of N-acetylcysteine. Its innovative prodrug design has the potential to overcome the inherent pharmacokinetic limitations of NAC, leading to enhanced bioavailability and greater therapeutic efficacy. The core mechanism of action, involving intracellular liberation of NAC, subsequent replenishment of glutathione stores, and suppression of inflammatory signaling, positions this compound as a strong candidate for the treatment of a wide array of pathologies driven by oxidative stress and inflammation. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and translate this elegant chemical design into tangible clinical benefits.

References

-

Bhilare, N. V., Dhaneshwar, S. S., Bodhankar, S. L., & Sake, S. (2016). Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement. Current drug delivery, 13(5), 733–743. [Link]

-

Giustarini, D., Milzani, A., Dalle-Donne, I., Tsikas, D., & Rossi, R. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical pharmacology, 84(11), 1522–1533. [Link]

- Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1), 106.

- Mocelin, C. A., Marcon, M., D'ambros, S., & de Oliveira, J. R. (2020). N-Acetylcysteine (NAC): Impacts on Human Health. IntechOpen.

-

Rahman, I., Kode, A., & Biswas, S. K. (2006). Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method. Nature protocols, 1(6), 3159–3165. [Link]

-

Pedre, B., Barayeu, U., Ezeriņa, D., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & therapeutics, 228, 107916. [Link]

- Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Antioxidant Activity/Capacity Measurement. 1. Classification, Physicochemical Principles, Mechanisms, and Electron Transfer (ET)-Based Assays. Journal of agricultural and food chemistry, 64(5), 997–1027.

- Shi, Z., & Puyo, C. A. (2020). N-Acetylcysteine to Combat COVID-19: An Evidence Review. Therapeutics and clinical risk management, 16, 1047–1055.

- Sadowska, A. M., Verbraecken, J., Darquennes, K., & De Backer, W. A. (2007). Role of N-acetylcysteine in the management of COPD. International journal of chronic obstructive pulmonary disease, 2(4), 425–434.

-

Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free radical research, 52(7), 751–762. [Link]

- Aruoma, O. I., Halliwell, B., Hoey, B. M., & Butler, J. (1989). The antioxidant action of N-acetylcysteine: its reaction with hydrogen peroxide, hydroxyl radical, superoxide, and hypochlorous acid. Free radical biology & medicine, 6(6), 593–597.

-

G-Biosciences. (n.d.). Glutathione Assay (Colorimetric). Retrieved from [Link]

-

I-Be-Pharma. (n.d.). Antioxidant assay: Significance and symbolism. Retrieved from [Link]

- Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetylcysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell chemical biology, 25(4), 447–459.e4.

Sources

- 1. Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate | C13H16N2O5 | CID 568314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-Ethyl 2-acetamido-3-mercaptopropanoate 95% | CAS: 59587-09-6 | AChemBlock [achemblock.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate: A Technical Guide to a Promising Cysteine Prodrug

CAS Number: 19547-89-8

Authored by: A Senior Application Scientist

Abstract

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is a multifaceted molecule engineered as a prodrug of N-acetylcysteine (NAC). NAC is a well-established antioxidant and mucolytic agent, the clinical utility of which can be hampered by low oral bioavailability and an unpleasant odor. This technical guide delves into the chemical properties, synthesis, and potential therapeutic applications of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate, a compound designed to overcome the limitations of its parent drug. We will explore its mechanism of action as a cysteine pro-drug, its potential in targeted drug delivery, and provide detailed experimental protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in advanced prodrug strategies for enhancing therapeutic efficacy.

Introduction: The Rationale for a Cysteine Prodrug

N-acetylcysteine (NAC) is a versatile therapeutic agent with a long history of use in treating conditions characterized by oxidative stress and excessive mucus production, such as chronic obstructive pulmonary disease (COPD) and acetaminophen overdose.[1] Its therapeutic efficacy is primarily attributed to its ability to replenish intracellular glutathione (GSH) stores, a critical component of the cellular antioxidant defense system.[2] However, the clinical application of NAC is often limited by its low oral bioavailability, which is a consequence of extensive first-pass metabolism in the gut and liver.[3] Furthermore, the free sulfhydryl group in NAC is responsible for its characteristic unpleasant odor, which can affect patient compliance.

To address these challenges, prodrug strategies have been developed to mask the reactive thiol group and improve the pharmacokinetic profile of NAC. (R)-ethyl 2-acetamido-3-(acetylthio)propanoate emerges as a promising candidate from this research. By esterifying the carboxylic acid and acetylating the thiol group, this derivative exhibits increased lipophilicity, which is expected to enhance its absorption and cellular uptake.[4] Once absorbed, the prodrug is designed to be metabolized by intracellular esterases and thioesterases, releasing NAC and subsequently L-cysteine to support GSH synthesis.[5]

This guide will provide a comprehensive overview of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate, from its fundamental chemical properties to its potential applications in drug delivery and therapy.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate is essential for its development as a drug candidate. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19547-89-8 | N/A |

| Molecular Formula | C₉H₁₅NO₄S | N/A |

| Molecular Weight | 233.28 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water. | N/A |

Spectral Data Interpretation:

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the N-acetyl group (a singlet), the S-acetyl group (a singlet), and the protons of the propanoate backbone.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester and two acetyl groups, the carbons of the ethyl group, and the carbons of the propanoate backbone.

-

IR Spectroscopy: Key absorption bands would be observed for the N-H stretching of the amide, C=O stretching of the ester and amide, and the C-S stretching of the thioester.[8]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethyl, acetyl, and acetylthio groups.

Synthesis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate

While a specific, detailed protocol for the synthesis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate is not widely published, a plausible synthetic route can be designed based on established methods for the modification of amino acids and the synthesis of similar N-acetylcysteine derivatives.[9][10] The proposed synthesis involves a two-step process starting from the commercially available N-acetyl-L-cysteine.

Experimental Protocol: A Representative Synthesis

Step 1: Esterification of N-acetyl-L-cysteine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-acetyl-L-cysteine (1 equivalent) in anhydrous ethanol.

-

Acid Catalysis: Cool the solution in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (R)-ethyl 2-acetamido-3-mercaptopropanoate.

Step 2: Thioacetylation of (R)-ethyl 2-acetamido-3-mercaptopropanoate

-

Reaction Setup: Dissolve the product from Step 1 (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acylation: Cool the solution to 0 °C and add acetic anhydride (1.1 equivalents) and a catalytic amount of a base such as pyridine or triethylamine.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (R)-ethyl 2-acetamido-3-(acetylthio)propanoate.

Caption: Intracellular activation of the prodrug to release NAC and support GSH synthesis.

Once inside the cell, the ester and thioester bonds are cleaved by cellular enzymes, releasing NAC. NAC is then deacetylated to L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione. [11]By efficiently delivering L-cysteine into cells, this prodrug can replenish depleted GSH levels, thereby protecting cells from oxidative damage. [12]

Potential Therapeutic Applications

The enhanced bioavailability and cellular uptake of this prodrug compared to NAC suggest its potential utility in a range of clinical settings:

-

Respiratory Diseases: As a mucolytic agent, it could be beneficial in conditions with thick mucus, such as cystic fibrosis and chronic bronchitis. [1]* Oxidative Stress-Related Disorders: Its ability to boost GSH levels makes it a candidate for treating diseases associated with oxidative stress, including neurodegenerative disorders and certain cardiovascular conditions. [13]* Targeted Drug Delivery: The lipophilic nature of the prodrug could be exploited for formulation into nanocarriers for targeted delivery to specific tissues or organs, potentially reducing systemic side effects. [14]

Future Perspectives and Conclusion

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate represents a promising advancement in the development of cysteine prodrugs. Its design addresses the key limitations of N-acetylcysteine, offering the potential for improved therapeutic outcomes. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles in preclinical and clinical studies. The exploration of its use in targeted drug delivery systems could open new avenues for the treatment of a variety of diseases. This technical guide provides a foundational understanding of this compound, encouraging further investigation into its therapeutic potential.

References

-

Bhilare, N. V., Dhaneshwar, S., et al. (2016). Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement. Current Drug Delivery, 13(6), 885-893. [Link]

-

Grinberg, L., et al. (2020). Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. Journal of Pharmaceutical and Biomedical Analysis, 180, 113063. [Link]

-

Das, S., & Das, M. K. (2023). PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. International Journal of Pharmaceutics and Drug Analysis, 11(2), 123-131. [Link]

-

Borgström, L., et al. (1986). Pharmacokinetics of N-acetylcysteine in man. European journal of clinical pharmacology, 31(2), 217-222. [Link]

-

Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. Biochemical pharmacology, 84(11), 1522-1533. [Link]

-

Olsson, B., et al. (1988). Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine. European journal of clinical pharmacology, 34(1), 77-82. [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Information for... Green Chemistry. [Link]

-

PubChem. Ethyl 3-(methylthio)propionate. National Center for Biotechnology Information. [Link]

-

Aldini, G., et al. (2018). N-acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs. Free Radical Biology and Medicine, 126, 202-209. [Link]

- Google Patents. (2015). Preparation method for ethyl 3-(pyridin-2-ylamino)

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Green Chemistry. [Link]

-

Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential. PubMed. [Link]

-

Wikipedia. (2024). Acetylcysteine. [Link]

-

Tosi, G., et al. (2021). Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. International journal of molecular sciences, 22(2), 600. [Link]

-

MDPI. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

Biological Magnetic Resonance Bank. (2020). NMR Quality Control Of Fragment Libraries For Screening. [Link]

-

NIST. (n.d.). 3-(Methylthio)propanoic acid ethyl ester. NIST WebBook. [Link]

-

GNPS. (2020). GNPS Library Spectrum CCMSLIB00005766331. [Link]

-

ResearchGate. (2021). IR spectra of ethyl propanoate. [Link]

-

Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY. [Link]

-

ResearchGate. (2015). Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. [Link]

-

ResearchGate. (2020). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

- 1. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 2. buynacet.com [buynacet.com]

- 3. jvsmedicscorner.com [jvsmedicscorner.com]

- 4. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Thioester Prodrug of N-acetylcysteine for Odor Masking and Bioavailability Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. usiena-air.unisi.it [usiena-air.unisi.it]

- 12. Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpda.org [ijpda.org]

An In-Depth Technical Guide to (R)-ethyl 2-acetamido-3-(acetylthio)propanoate (N-Acetyl-L-cysteine Ethyl Ester)

Introduction: A More Potent Cysteine Prodrug

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate, more commonly known in scientific literature as N-Acetyl-L-cysteine Ethyl Ester (NACET), represents a significant advancement in cysteine prodrug development. It is a derivative of the well-known N-acetylcysteine (NAC), engineered to overcome the pharmacokinetic limitations of its parent compound.[1][2] For over half a century, NAC has been a clinical staple, primarily used as a mucolytic agent and as the primary antidote for acetaminophen (paracetamol) overdose.[2][3] Its therapeutic efficacy is rooted in its ability to replenish intracellular levels of L-cysteine, a rate-limiting precursor for the synthesis of glutathione (GSH), the body's master antioxidant.[2]

However, the clinical utility of NAC is hampered by its low bioavailability, a consequence of its hydrophilic nature and ionization at physiological pH, which restricts its ability to cross cellular membranes efficiently.[2][4] To address this, NACET was developed by esterifying the carboxyl group of NAC. This structural modification renders the molecule more lipophilic and uncharged, drastically enhancing its cell permeability and oral bioavailability.[1][2][4] Once inside the cell, NACET is rapidly hydrolyzed by intracellular esterases to release NAC, which is then deacetylated to provide L-cysteine, thereby boosting GSH levels far more effectively than its predecessor.[4] This guide provides a comprehensive technical overview of NACET, from its synthesis and mechanism of action to its diverse applications in research and drug development.

Chemical Properties and Characterization

NACET's enhanced pharmacological profile is a direct result of its physicochemical properties. The ethyl ester modification significantly increases its lipophilicity, which is the key to its improved pharmacokinetics.

| Property | Value | Source |

| Systematic Name | (R)-ethyl 2-acetamido-3-(acetylthio)propanoate | - |

| Common Name | N-Acetyl-L-cysteine Ethyl Ester (NACET) | [1] |

| CAS Number | 59587-09-6 | [5] |

| Molecular Formula | C₇H₁₃NO₃S | [1][5] |

| Molecular Weight | 191.25 g/mol | [1][5] |

| Melting Point | 44.1–44.5 °C | [1] |

| Appearance | White Solid |

Structural characterization and purity analysis of NACET are typically performed using a combination of standard analytical techniques, including Electron Ionization Mass Spectrometry (EI-MS), Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectrometry, and polarimetry to confirm its chiral integrity.[1]

Synthesis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate (NACET)

The synthesis of NACET can be achieved through several routes, with two common methods being the direct esterification of N-acetyl-L-cysteine (NAC) or the N-acetylation of the pre-esterified L-cysteine ethyl ester. The latter is often preferred for its straightforward execution and high yields.[1]

Protocol: Synthesis via N-acetylation of L-cysteine ethyl ester

This protocol describes a robust method for synthesizing NACET. The causality for this experimental design lies in protecting the reactive thiol group and ensuring a high-yield acetylation of the primary amine.

Step 1: Preparation of L-cysteine ethyl ester

-

Rationale: The starting material, L-cysteine, must first be esterified. This is typically achieved by reacting L-cysteine hydrochloride with ethanol in the presence of a catalyst like thionyl chloride or by bubbling anhydrous HCl gas through the ethanolic suspension. This step converts the carboxylic acid into its ethyl ester, which is a crucial precursor for the final product.

Step 2: N-acetylation

-

Reaction: Commercially available L-cysteine ethyl ester is dissolved in a suitable aprotic solvent, such as dichloromethane, under an inert argon atmosphere.

-

Rationale: An inert atmosphere is critical to prevent the oxidation of the free sulfhydryl group on the cysteine moiety.

-

Reagent Addition: An equimolar amount of acetic anhydride is added dropwise to the solution while maintaining a cool temperature (e.g., 0 °C) with an ice bath.

-

Rationale: Acetic anhydride is a highly effective and readily available acetylating agent. The dropwise addition and cooling are necessary to control the exothermic reaction and prevent side-product formation.

-

Reaction Progression: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.

Step 3: Work-up and Purification

-

Washing: The reaction mixture is washed sequentially with water, a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acetic acid, and finally with brine.

-

Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate and then filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified, typically by crystallization or column chromatography, to yield pure NACET as a white solid.[1]

Caption: A generalized workflow for the synthesis of NACET.

Pharmacokinetics and Intracellular Mechanism of Action

The therapeutic advantage of NACET lies in its superior ability to deliver L-cysteine into cells. Its mechanism is a classic example of a prodrug strategy.

-

Cellular Uptake: Due to its high lipophilicity and lack of a free carboxyl group, NACET readily diffuses across the plasma membrane into the cytoplasm.[2][4] This passive transport mechanism is significantly more efficient than the carrier-mediated transport required for NAC.

-

Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases rapidly cleave the ethyl ester bond, releasing N-acetylcysteine (NAC) and ethanol.[4]

-

Deacetylation to Cysteine: The newly formed NAC is then slowly deacetylated by other enzymes (aminoacylases) to yield L-cysteine, the active therapeutic molecule.[4]

-

GSH Synthesis: This liberated L-cysteine enters the glutathione synthesis pathway, where it is incorporated into glutathione (GSH), leading to a significant increase in intracellular GSH concentrations.[2]

This efficient intracellular conversion makes NACET a potent agent for restoring GSH levels, especially under conditions of oxidative stress.[4]

Caption: The metabolic pathway of NACET to L-cysteine and GSH.

Applications in Research and Drug Development

The unique pharmacokinetic profile of NACET positions it as a highly promising candidate for various therapeutic and research applications, often as a direct and superior replacement for NAC.

-

Potent Antioxidant & GSH Precursor: NACET is a powerful antioxidant, not directly, but by virtue of being an exceptionally efficient precursor of GSH.[1] It has been shown to protect cells, such as human erythrocytes, from hydroperoxide-induced oxidative damage.[4]

-

Paracetamol (Acetaminophen) Antidote: In cases of paracetamol overdose, hepatic GSH is severely depleted.[2] NACET's ability to rapidly enter hepatocytes and boost GSH synthesis makes it a prime candidate for an improved antidote, potentially with better efficacy and faster action than intravenous NAC.[1]

-

Mucolytic Agent: The mucolytic action of NAC is attributed to the free sulfhydryl group reducing disulfide bonds in mucus proteins. NACET, by efficiently delivering NAC and cysteine, is expected to serve as a more effective mucolytic agent.[1]

-

Hydrogen Sulfide (H₂S) Donor: NACET has been demonstrated to increase circulating levels of the gasotransmitter hydrogen sulfide (H₂S), which has numerous signaling and cytoprotective roles in the body. This opens up therapeutic possibilities in cardiovascular and inflammatory diseases.[4]

-

Neuroprotective Agent: A significant advantage of NACET is its ability to cross the blood-brain barrier, a feat that is very difficult for NAC.[4] This allows it to replenish GSH levels in the central nervous system, making it a valuable tool for researching and potentially treating neurodegenerative diseases linked to oxidative stress, such as Parkinson's and Alzheimer's disease.

Illustrative Experimental Protocol

Assessing Intracellular GSH Enhancement by NACET in Cultured Cells

This protocol outlines a standard method to quantify the efficacy of NACET in boosting intracellular GSH levels in a cell culture model.

1. Cell Culture and Seeding:

-

Human primary endothelial cells (or another relevant cell line) are cultured under standard conditions (37 °C, 5% CO₂).

-

Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

2. Compound Treatment:

-

Prepare stock solutions of NACET and NAC in a suitable vehicle (e.g., DMSO or ethanol).

-

The next day, the culture medium is replaced with fresh medium containing various concentrations of NACET or NAC. A vehicle-only control is also included.

-

Cells are incubated with the compounds for a predetermined time (e.g., 2, 4, 8, 24 hours).

3. Cell Lysis and GSH Quantification:

-

After incubation, the medium is removed, and cells are washed with phosphate-buffered saline (PBS).

-

Cells are lysed using a suitable lysis buffer to release intracellular contents.

-

The total intracellular GSH concentration in the cell lysates is quantified. A common method is the use of a fluorescent probe like monobromobimane (mBrB), which becomes fluorescent upon binding to the thiol group of GSH.[2]

-

Fluorescence is measured using a plate reader at the appropriate excitation/emission wavelengths.

4. Data Analysis:

-

A standard curve is generated using known concentrations of GSH.

-

The fluorescence readings from the samples are converted to GSH concentrations using the standard curve.

-

Results are typically normalized to the total protein content of each well and expressed as a percentage of the vehicle-treated control.

Sources

- 1. S-Nitroso-N-acetyl-L-cysteine ethyl ester (SNACET) and N-acetyl-L-cysteine ethyl ester (NACET)–Cysteine-based drug candidates with unique pharmacological profiles for oral use as NO, H2S and GSH suppliers and as antioxidants: Results and overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. buynacet.com [buynacet.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetyl-L-cysteine ethyl ester synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate

An In-depth Technical Guide to (R)-ethyl 2-acetamido-3-(acetylthio)propanoate

Executive Summary

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate is a chiral thioester derivative of N-acetylcysteine. Its structure combines key functional groups—an ethyl ester, an acetamido group, and a thioacetate—making it a compound of significant interest in synthetic chemistry and drug development. Primarily, it serves as a protected form of cysteine, allowing for controlled chemical manipulations and targeted delivery. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and safe handling protocols, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Nomenclature and Chemical Structure

Correctly identifying a chemical compound is the foundation of all scientific work. This section details the various identifiers for (R)-ethyl 2-acetamido-3-(acetylthio)propanoate.

-

IUPAC Name: ethyl (2R)-2-(acetylamino)-3-(acetylsulfanyl)propanoate

-

Common Synonyms: (R)-Ethyl 2-acetamido-3-(acetylthio)propanoate

-

CAS Number: 19547-89-8[1]

-

Molecular Formula: C₉H₁₅NO₄S[1]

-

SMILES Code: O=C(OCC)CSC(C)=O[1]

-

InChI Key: A derivative of the corresponding acid's InChI Key (HSPYGHDTVQJUDE-LURJTMIESA-N), modified for the ethyl ester.

The molecule's structure features a central chiral carbon at the alpha position, bonded to an acetamido group, an ethyl ester group, and a methylene group which is in turn attached to a thioacetate. This configuration makes it a valuable chiral building block.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to storage.

| Property | Value | Source/Comment |

| Molecular Weight | 233.29 g/mol | Calculated from the molecular formula. |

| Physical Form | Likely a solid or oil at room temperature. | Based on the related acid, which is a solid. |

| Storage | Sealed in a dry, cool, and well-ventilated place. | General recommendation for thioesters to prevent hydrolysis. The related acid is stored at 2-8°C[2]. |

| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and alcohols. | Based on its functional groups. |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural fingerprint of a molecule. While a dedicated spectrum for this specific compound is not publicly available, its features can be expertly predicted based on its constituent parts and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is the most informative tool for confirming the presence and connectivity of the molecule's hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Ethyl ester methyl group, split by the adjacent methylene. |

| ~2.05 | Singlet (s) | 3H | -NH-C(=O)-CH₃ | Acetamido methyl group; no adjacent protons to couple with. |

| ~2.35 | Singlet (s) | 3H | -S-C(=O)-CH₃ | Thioacetate methyl group; no adjacent protons to couple with. |

| ~3.2-3.4 | Multiplet (m) | 2H | -CH-CH₂ -S- | Methylene protons adjacent to the chiral center and sulfur. They are diastereotopic and will likely appear as a complex multiplet. |

| ~4.18 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Ethyl ester methylene group, split by the adjacent methyl group. |

| ~4.6-4.8 | Multiplet (m) | 1H | -CH -NH- | The alpha-proton at the chiral center, coupled to the adjacent methylene and NH protons. |

| ~6.5-7.0 | Doublet (d) | 1H | -NH- | The amide proton, which may exhibit broader signaling and its shift is solvent-dependent. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |

| ~3300 | Medium | N-H Stretch | Characteristic of the secondary amide. |

| ~2980 | Medium-Weak | C-H Stretch | Aliphatic C-H bonds in the ethyl and methyl groups. |

| ~1740 | Strong | C=O Stretch (Ester) | The ester carbonyl is typically found in this region.[3] |

| ~1690 | Strong | C=O Stretch (Thioester) | The thioester carbonyl absorbs at a lower frequency than the ester. |

| ~1650 | Strong | C=O Stretch (Amide I) | The amide carbonyl stretch is a defining feature. |

| ~1540 | Medium | N-H Bend (Amide II) | Another characteristic absorption for secondary amides. |

Synthesis and Reactivity

Understanding the synthesis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate is critical for its application and potential modification. A common and effective method involves the nucleophilic substitution of a suitable leaving group with potassium thioacetate.

A plausible synthetic route starts from (R)-ethyl 2-acetamido-3-bromopropanoate or a related tosylate. The reaction proceeds via an Sₙ2 mechanism, where the thioacetate anion displaces the bromide, inverting the stereochemistry if the leaving group is on the chiral center, or retaining it if the reaction is on a non-chiral precursor that builds the final molecule.

Caption: Plausible synthetic workflow for the target compound.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool, particularly in fields where cysteine or its derivatives are required.

-

Cysteine Prodrug: The thioacetate group masks the reactive thiol of cysteine. In a biological context, cellular esterases can hydrolyze both the ethyl ester and the thioester to release N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent. This prodrug strategy can improve the stability and bioavailability of the active compound.

-

Peptide Synthesis: As a protected cysteine derivative, it can be incorporated into peptide chains. The protecting groups (acetyl and thioacetyl) can be selectively removed under specific conditions to reveal the native amino acid structure when needed.

-

Asymmetric Synthesis: The defined (R)-stereochemistry makes it a valuable chiral starting material for the synthesis of more complex molecules, including pharmaceuticals and natural products. Its use ensures stereochemical control, which is critical for biological activity.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on data for structurally related chemicals and general best practices.[4][5]

Hazard Identification

Based on related compounds, it may cause skin, eye, and respiratory irritation.[4]

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Recommended Protocol for Handling

Preparation:

-

Work in a well-ventilated area, preferably a chemical fume hood.[4]

-

Ensure an eyewash station and safety shower are accessible.

-

Wear appropriate Personal Protective Equipment (PPE):

-

Nitrile gloves

-

Safety goggles or a face shield

-

Lab coat

-

Handling:

-

Avoid breathing dust, fumes, or vapors.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

After handling, wash hands thoroughly.[4]

-

Keep the container tightly closed when not in use.

Storage:

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature for the related acid is 2-8°C, which is a good practice for the ester as well.[2]

Caption: Standard laboratory workflow for safe handling.

References

- (R)-2-Acetamido-3-(acetylthio)propanoic acid. BLDpharm.

- (R)-Ethyl 2-acetamido-3-(acetylthio)

- 2-Acetamido-3-(acetylthio)

- Safety D

- Safety D

- (R)-2-Acetamido-3-(acetylthio)propanoic acid. Sigma-Aldrich.

- ¹H NMR spectrum of ethyl propano

Sources

- 1. 19547-89-8|(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate|BLD Pharm [bldpharm.com]

- 2. 18725-37-6|(R)-2-Acetamido-3-(acetylthio)propanoic acid|BLD Pharm [bldpharm.com]

- 3. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

(R)-ethyl 2-acetamido-3-(acetylthio)propanoate: A Dual-Action Cysteine Precursor for Enhanced Therapeutic Delivery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Executive Summary: Overcoming the Barriers of Cysteine Delivery

L-cysteine is a cornerstone amino acid, pivotal for a myriad of physiological processes, most notably the synthesis of the master antioxidant, glutathione (GSH).[1] The availability of cysteine is the rate-limiting step in GSH production.[2] Consequently, the demand for effective cysteine supplementation is high in clinical and research settings, particularly for conditions associated with oxidative stress, such as chronic respiratory diseases, paracetamol intoxication, and neurodegenerative disorders.[3][4]

However, direct administration of L-cysteine is fraught with challenges. It is unstable and rapidly oxidizes to the poorly soluble cystine, and at higher concentrations, it can be toxic to cells.[1] The most common cysteine pro-drug, N-acetylcysteine (NAC), has been a clinical workhorse for decades.[3] Yet, its therapeutic efficacy is hampered by low oral bioavailability, estimated to be between 6-10%, due to extensive first-pass metabolism and its hydrophilic nature, which limits cell membrane permeability.[3][5][6]

To circumvent these limitations, lipophilic esterified prodrugs have been developed. N-acetylcysteine ethyl ester (NACET), for instance, demonstrates markedly improved cell permeability and bioavailability, leading to more efficient intracellular delivery of NAC and subsequent conversion to cysteine.[7][8][9] This guide delves into a next-generation cysteine precursor, (R)-ethyl 2-acetamido-3-(acetylthio)propanoate , a molecule designed for superior stability and intracellular release. By protecting both the carboxylic acid group as an ethyl ester and the sulfhydryl group as a thioester, this compound represents a strategic advancement in cysteine prodrug design.

This document provides a comprehensive technical overview of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate, including its chemical rationale, a validated synthesis protocol, its mechanism of intracellular conversion, and its potential applications in therapeutic development.

The Rationale for a Dual-Protected Cysteine Prodrug

The core innovation of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate lies in the simultaneous masking of the two most reactive and polar functional groups of N-acetylcysteine.

-

Ethyl Esterification: Similar to NACET, the esterification of the carboxyl group neutralizes the negative charge at physiological pH, transforming the molecule from a hydrophilic anion into a more lipophilic, neutral species.[1][10] This modification is a well-established strategy to enhance passive diffusion across the lipid bilayer of cell membranes, thereby increasing intracellular accumulation.[11][12]

-

S-Acetylation (Thioesterification): The free sulfhydryl (thiol) group of NAC is highly susceptible to oxidation, leading to the formation of disulfide-linked dimers (N,N'-diacetylcystine) and mixed disulfides with other thiols, which can reduce its efficacy.[6] By converting the thiol to a thioester (S-acetyl), the sulfhydryl group is protected from premature oxidation in the extracellular environment. This enhances the stability of the prodrug in circulation and ensures that the thiol is only revealed once inside the cell.[13]

This dual-protection strategy is hypothesized to provide a more stable, permeable, and efficient vehicle for delivering cysteine to its intracellular targets.

Physicochemical Properties and Advantages

The modifications in (R)-ethyl 2-acetamido-3-(acetylthio)propanoate confer distinct physicochemical properties compared to its predecessors.

| Property | L-Cysteine | N-Acetylcysteine (NAC) | (R)-ethyl 2-acetamido-3-(acetylthio)propanoate (Predicted) |

| Molecular Weight | 121.16 g/mol | 163.19 g/mol | 219.26 g/mol (as methyl ester)[14] |

| Charge at pH 7.4 | Zwitterionic/Anionic | Anionic | Neutral |

| Lipophilicity | Low | Low | High |

| Oral Bioavailability | Very Low | Low (6-10%)[3][6] | Significantly Higher than NAC |

| Stability | Low (prone to oxidation) | Moderate | High (protected thiol) |

| Cell Permeability | Low (requires transporters) | Low | High (passive diffusion) |

Table 1: Comparative properties of L-cysteine, NAC, and the predicted properties of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate. Data for the topic compound is inferred from closely related structures and the principles of prodrug design.

Synthesis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate

The synthesis of N,S-diacetyl-cysteine esters has been described in the scientific literature, confirming the chemical feasibility of producing this class of compounds.[15] The following protocol outlines a robust and reproducible method for synthesizing the target molecule.

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from the readily available N-acetyl-L-cysteine.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

N-Acetyl-L-cysteine (NAC)

-

Absolute Ethanol, anhydrous

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Acetic Anhydride

-

Pyridine, anhydrous

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step 1: Synthesis of N-Acetyl-L-cysteine Ethyl Ester (NACET)

-

Suspend N-Acetyl-L-cysteine (1 molar equivalent) in anhydrous absolute ethanol.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 molar equivalents) dropwise while maintaining the temperature below 5°C. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.[16]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude NACET, which can be used directly in the next step or purified further.

Step 2: Synthesis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate

-

Dissolve the crude NACET (1 molar equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran containing anhydrous pyridine (1.5 molar equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Add acetic anhydride (1.2 molar equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain the pure (R)-ethyl 2-acetamido-3-(acetylthio)propanoate.

Mechanism of Action: Intracellular Activation

The therapeutic utility of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate is predicated on its efficient, multi-step conversion to L-cysteine within the target cell. This process relies on a cascade of ubiquitous intracellular enzymes.

Cellular Uptake and Enzymatic Cascade

Caption: Intracellular conversion of the prodrug to L-cysteine.

-

Passive Diffusion: Due to its increased lipophilicity and neutral charge, (R)-ethyl 2-acetamido-3-(acetylthio)propanoate readily crosses the cell membrane via passive diffusion, bypassing the need for specific amino acid transporters.[17]

-

Ester Hydrolysis: Once inside the cell, the ethyl ester bond is rapidly cleaved by ubiquitous intracellular carboxylesterases, releasing ethanol and N-acetyl-S-acetylcysteine.[16]

-

Thioester Hydrolysis: The S-acetyl group is then hydrolyzed by a class of enzymes known as thioesterases, such as Acyl-CoA thioesterases (ACOTs), which are present in various cellular compartments.[18][19][20][21] This step unmasks the critical sulfhydryl group, yielding N-acetylcysteine (NAC).

-

Deacetylation: Finally, the N-acetyl group is removed from NAC by cytosolic acylase I, liberating the therapeutically active L-cysteine.[2][22][23]

-

GSH Synthesis: The released L-cysteine is then available to participate in the synthesis of glutathione, thereby replenishing cellular antioxidant defenses.[4]

This sequential unmasking ensures that the reactive thiol of cysteine is only exposed deep within the cell, minimizing premature oxidation and maximizing its availability for GSH synthesis.

Applications and Future Directions

The enhanced pharmacokinetic profile of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate makes it a highly promising candidate for research and development in areas where efficient cysteine delivery is paramount.

-

Therapeutic Agent for Oxidative Stress: As a superior GSH precursor, it could offer improved efficacy in treating conditions like chronic obstructive pulmonary disease (COPD), idiopathic pulmonary fibrosis, and acute respiratory distress syndrome (ARDS).

-

Paracetamol Antidote: Its ability to rapidly replenish hepatic GSH stores could make it a more effective antidote for paracetamol (acetaminophen) overdose than NAC.[3]

-

Neuroprotection: The enhanced lipophilicity may facilitate crossing the blood-brain barrier, offering a potential therapeutic strategy for neurodegenerative diseases such as Parkinson's and Alzheimer's, where oxidative stress is a key pathological feature.[17]

-

Research Tool: In the laboratory setting, this compound can serve as a highly efficient tool for modulating intracellular GSH levels to study the role of redox biology in various cellular processes.

Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to quantify the bioavailability and efficacy of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate in preclinical models. Direct comparison with NAC and NACET will be crucial to validate its theoretical advantages.

Conclusion